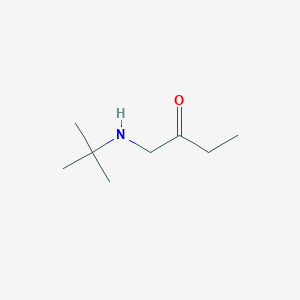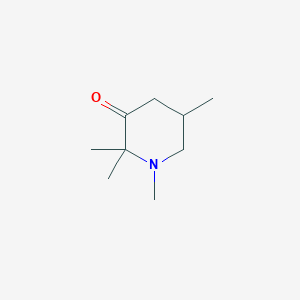
1,2,2,5-Tetramethylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,5-Tetramethylpiperidin-3-one is an organic compound belonging to the piperidine family It is characterized by its unique structure, which includes four methyl groups attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2,5-Tetramethylpiperidin-3-one can be synthesized through several methods. One common approach involves the methylation of 2,2,6,6-tetramethylpiperidin-4-one using formaldehyde and formic acid in an organic solvent . The process includes the formation of a 1-hydroxymethyl intermediate, which is then further methylated to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,5-Tetramethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
1,2,2,5-Tetramethylpiperidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2,2,5-Tetramethylpiperidin-3-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as a catalyst in oxidation reactions, facilitating the transfer of electrons and promoting the formation of desired products. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: Known for its stability and use in oxidation reactions.
2,2,6,6-Tetramethylpiperidine: Used as a hindered base in organic synthesis.
Uniqueness
1,2,2,5-Tetramethylpiperidin-3-one is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1,2,2,5-tetramethylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-5-8(11)9(2,3)10(4)6-7/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHEJROWHVLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(N(C1)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
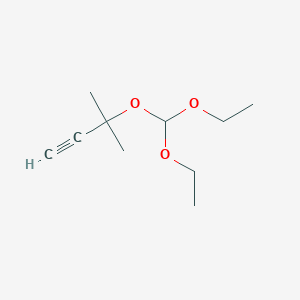
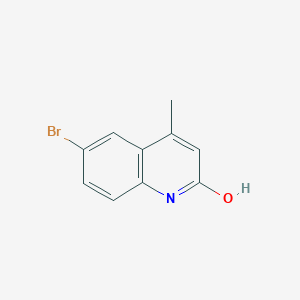
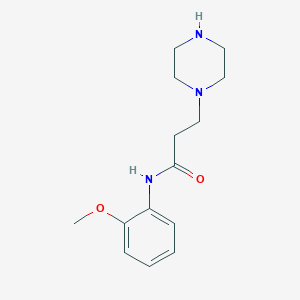
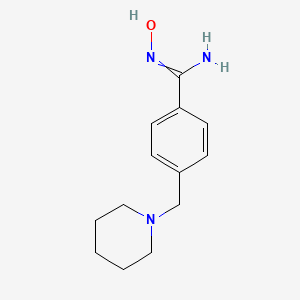
![2-(2-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE](/img/structure/B7784751.png)
![2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE](/img/structure/B7784755.png)
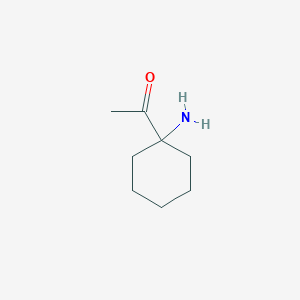
![1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one](/img/structure/B7784767.png)
![Dimethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1',2'-dicarboxylate](/img/structure/B7784768.png)
![3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline](/img/structure/B7784771.png)
![2-[5-(acetylamino)-2-methyl-1H-imidazol-1-yl]ethyl acetate](/img/structure/B7784785.png)
![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784794.png)
